1,11-Dodecadien-3-ol

Description

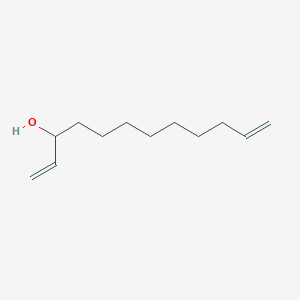

1,11-Dodecadien-3-ol is a 12-carbon unsaturated alcohol characterized by two double bonds at positions 1 and 11 and a hydroxyl group at position 3. The molecular formula of the parent alcohol is inferred to be C₁₂H₂₀O (calculated molecular weight: 180.28 g/mol), though discrepancies arise when comparing its acetate (C₁₄H₂₄O₂, molecular weight: 224.34 g/mol) . This compound’s structural complexity and reactivity make it valuable in biochemical synthesis, though safety and stability data remain sparse.

Properties

CAS No. |

81943-76-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodeca-1,11-dien-3-ol |

InChI |

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-4,12-13H,1-2,5-11H2 |

InChI Key |

UTIVIZWMQSJSNM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCC(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,11-Dodecadien-3-ol can be synthesized through various methods. One common approach involves the Wittig reaction between an alkenal and a phosphorane with an appropriate carbon chain. This reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydroboration-oxidation of dodecadien-1-ol. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,11-Dodecadien-3-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed:

Oxidation: Dodecadienone.

Reduction: Dodecadiene.

Substitution: Halogenated dodecadiene.

Scientific Research Applications

1,11-Dodecadien-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential role in biological signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,11-Dodecadien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,11-Dodecadien-3-ol with analogous alcohols, focusing on molecular features, applications, and safety profiles:

Key Comparisons:

Structural Complexity and Reactivity :

- This compound’s conjugated diene system and secondary hydroxyl group may enhance reactivity compared to saturated alcohols like Dodecan-1-ol. However, it is less reactive than compounds with triple bonds (e.g., 6,10-Dodecadien-1-yn-3-ol) .

- Branching in compounds like 3,7-Dimethyl-2,6-octadien-1-ol increases steric hindrance, reducing volatility compared to linear analogs .

Functional Group Positioning :

- Primary alcohols (e.g., Dodecan-1-ol) are more stable and less prone to oxidation than secondary alcohols (e.g., this compound).

- Hydroxyl position influences solubility: Terminal hydroxyls (Dodecan-1-ol) enhance hydrophilicity, while internal hydroxyls (this compound) may reduce water solubility.

Applications: Saturated alcohols (Dodecan-1-ol) dominate industrial applications due to stability, while unsaturated alcohols are niche (e.g., 1-Undecen-3-ol in flavor chemistry ). this compound’s specialized role in biomarker synthesis highlights its utility in medical diagnostics .

Safety and Handling: Unsaturated alcohols generally require stricter storage (e.g., inert atmospheres) to prevent polymerization or oxidation. Branched dienols (3,7-Dimethyl-2,6-octadien-1-ol) carry irritant risks, necessitating PPE during handling .

Biological Activity

1,11-Dodecadien-3-ol is a compound that has garnered interest in various biological studies due to its potential applications in pest control and its physiological effects on insects. This article provides a detailed overview of the biological activities associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is an unsaturated alcohol with the molecular formula . It possesses two double bonds and is structurally categorized under the class of alkenes. Its synthesis and characterization have been documented in various studies, highlighting its significance in both chemical and biological contexts.

Insect Behavior Modulation

This compound has been shown to influence mating behaviors and other physiological responses in insects. Research indicates that it can act as a pheromone or pheromone antagonist, affecting the mating success of species such as the codling moth (Cydia pomonella) . This property suggests potential applications in pest management strategies, where manipulating insect behavior can lead to reduced populations of agricultural pests.

Antioxidant Properties

The antioxidant activity of this compound has been explored through various assays. For instance, studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods to assess its capacity to neutralize free radicals. The results indicated that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

| Assay Method | IC50 Value (mg/mL) | Comparison |

|---|---|---|

| DPPH | 1.125 | Higher than VC (0.853) |

| ABTS | 1.963 | Comparable to VC (0.945) |

Pest Control Applications

A notable study involved the application of this compound as a potential insect repellent. Researchers found that exposure to this compound significantly decreased mating success in male codling moths when used in controlled environments. This finding supports the idea that this compound could be effectively integrated into pest control strategies to manage populations of this economically significant pest .

Antioxidant Efficacy

In another study focusing on the antioxidant properties of various compounds, this compound was compared with established antioxidants like ascorbic acid. The results demonstrated that while it had lower efficacy than ascorbic acid at certain concentrations, it still exhibited a notable capacity for scavenging free radicals, suggesting its potential role in formulations aimed at reducing oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.